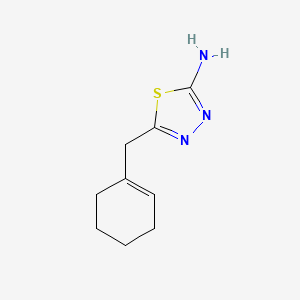

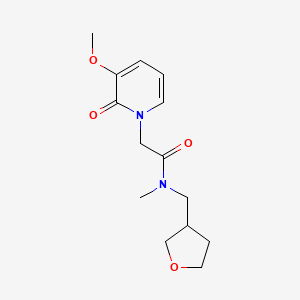

5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions, where thiosemicarbazide or thiohydrazide precursors cyclize in the presence of catalysts like manganese(II) nitrate to yield thiadiazole compounds. For instance, compounds such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized through this methodology, suggesting a similar approach could be applicable for synthesizing the target compound (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been elucidated using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal that these compounds often crystallize in the monoclinic system and exhibit intramolecular as well as intermolecular hydrogen bonding, contributing to their stability and specific physical properties (Dani et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 1,3,4-thiadiazole derivatives can involve interactions through their amino and thiol groups, enabling them to undergo various chemical reactions such as acylation and condensation. These reactions can lead to the formation of a wide range of heterocyclic compounds with potential biological activities (Petkevich et al., 2021).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. Factors such as hydrogen bonding, molecular symmetry, and crystalline form can affect their melting points, solubility, and stability. These properties are crucial for determining the compound's applicability in different domains (Dani et al., 2013).

Chemical Properties Analysis

Chemically, 1,3,4-thiadiazole derivatives exhibit a range of functionalities due to the presence of the thiadiazole core and substituents like the amino group. This structure imparts them with the ability to engage in electronic interactions, making them stable molecules with potential for electron transfer applications. The HOMO and LUMO energy levels of these molecules indicate their chemical stability and reactivity (Dani et al., 2013).

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study explored the biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing significant DNA protective abilities against oxidative stress and strong antimicrobial activity against S. epidermidis. Notably, certain compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential for chemotherapy enhancement (Gür et al., 2020).

Structural Analysis and Molecular Interactions

Research on 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds highlighted their stable molecular structures and intramolecular hydrogen bonding, with insights into the stability and electron transfer mechanisms provided by HOMO and LUMO energy evaluations (Dani et al., 2013).

Anticancer Agent Development

Another study synthesized 1,3,4-thiadiazole analogues to investigate their anticancer efficacy, with some derivatives demonstrating significant in vitro and in vivo activity against cancer cells. This emphasizes the compound's potential as a foundation for developing new anticancer therapies (Krishna et al., 2020).

Molecular and Electronic Structure Insights

An in-depth examination of adamantane-1,3,4-thiadiazole hybrids through crystallography and quantum theory revealed various non-covalent interactions, offering a foundation for understanding the compound's stability and reactivity (El-Emam et al., 2020).

Ligand-based Metal Complex Applications

Copper(I) complexes involving 1,3,4-thiadiazole derivatives were synthesized, showcasing potential applications in materials chemistry and organometallic compound engineering due to their unique dimerization behavior and structural properties (Ardan et al., 2017).

properties

IUPAC Name |

5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNWXVNDBQOTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)

![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)